![molecular formula C6H11K2O9P B1596139 Dipotassium glucose-6-phosphate CAS No. 5996-17-8](/img/structure/B1596139.png)
Dipotassium glucose-6-phosphate
Overview
Description
Dipotassium glucose-6-phosphate is a metabolite of glucose that can be stored in the liver or muscle tissue as glycogen . It has a molecular formula of C6H11K2O9P and an average mass of 336.316 Da . It is also known by other names such as 6-O-Phosphonato-D-glucose de dipotassium, D-Glucose, 6- (dihydrogen phosphate), potassium salt (1:2), and Dikalium-6-O-phosphonato-D-glucose .
Synthesis Analysis
Glucose is converted to D-Glucose 6-phosphate by phosphorylation of the 6′ carbon by either hexokinase or glucokinase in liver cells . This process is part of a fully enzymatic route for the synthesis of glucose 6-phosphate from cellulose .Molecular Structure Analysis
The molecular structure of Dipotassium glucose-6-phosphate is complex and involves several functional groups. The structure has been predicted based on the amino acid chain by SWISS-MODEL and modified by PyMOL and LigPlot+ .Chemical Reactions Analysis
Dipotassium glucose-6-phosphate is involved in several chemical reactions. For instance, it is converted to D-Glucose 6-phosphate by phosphorylation of the 6′ carbon by either hexokinase or glucokinase in liver cells . It is also involved in the production of hydrogen from maltodextrin via in vitro synthetic biosystems .Scientific Research Applications
Role in Oxidative Pentose Phosphate Pathway
Glucose-6-phosphate dehydrogenase (G6PD) is the rate-limiting enzyme in the oxidative pentose phosphate pathway (oxPPP) that can generate cytosolic NADPH for biosynthesis and oxidative defence . This pathway is the main supplier of reductant (NADPH) for several “reducing” biosynthetic reactions .
Reductive Glutamine Metabolism and AMPK Activation
G6PD can antagonize stresses by supporting the reductive glutamine metabolism and AMPK activation, independently of the NADPH generation by the oxPPP . This reveals a previously unidentified function of G6PD .
Role in Glycolysis and Central Carbon Metabolism
G6PD catalyzes a metabolic hub between glycolysis and the pentose phosphate pathway (PPP), which is the oxidation of glucose-6-phosphate (G6P) to 6-phosphogluconolactone concomitantly with the production of NADPH . This process is associated with glycolysis and center carbon metabolism .
Role in Seed Germination
G6PD plays a significant role in seed germination. It is involved in multiple physiological processes, and current knowledge on its exact role and regulation is still piecemeal .
Role in Nitrogen Assimilation
G6PD is also involved in nitrogen assimilation, which is a crucial process for plant growth and development .
Role in Plant Branching
G6PD plays a role in plant branching. It is considered a hidden player in plant performance .
Role in Plant Response to Abiotic Stress
G6PD is involved in plant response to abiotic stress. It is considered to be a key player in plant performance under stress conditions .
Role in Regulating Ca2+ Storage
Treatment of rat pancreatic islets with D-glucose 6-phosphate elevates the level of ATP-dependent Ca2+ within the endoplasmic reticulum, indicating it is a key regulator of Ca2+ storage in the islets .
Mechanism of Action
Target of Action
Dipotassium glucose-6-phosphate, also known as D-Glucose-6-phosphate Dipotassium Salt, primarily targets the enzyme Glucose-6-phosphate dehydrogenase (G6PD) . G6PD is the rate-limiting enzyme in the oxidative pentose phosphate pathway (oxPPP), which generates cytosolic NADPH for biosynthesis and oxidative defense .
Mode of Action
The compound is converted to D-Glucose 6-phosphate by the phosphorylation of the 6′ carbon by either hexokinase or glucokinase in liver cells . It can be stored in the liver or muscle tissue as glycogen until the body needs additional glucose, where it will be processed by glycogen phosphorylase and released .
Biochemical Pathways
Dipotassium glucose-6-phosphate plays a central role in the energy metabolism of the liver. It acts as a hub to metabolically connect glycolysis, the pentose phosphate pathway, glycogen synthesis, de novo lipogenesis, and the hexosamine pathway . It is also involved in the Entner–Doudoroff pathway, a type of glycolysis .
Pharmacokinetics
It is known that the compound is soluble in water , which suggests it could be readily absorbed and distributed in the body. The compound’s ADME properties and their impact on bioavailability would require further investigation.
Result of Action
The action of Dipotassium glucose-6-phosphate results in the elevation of the level of ATP-dependent Ca 2+ within the endoplasmic reticulum, indicating it is a key regulator of Ca 2+ storage in cells . It also supports reductive glutamine metabolism and AMPK activation .
Action Environment
The action, efficacy, and stability of Dipotassium glucose-6-phosphate can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that its action could be affected by the hydration status of the body.
Safety and Hazards
Future Directions
Future research directions include improving our knowledge of G6PDHs in plant physiology and integrating this hidden player in plant performance . There is also interest in understanding how G6PD deficiency moderates diabetes . Another area of interest is the role of glucose-6-phosphate dehydrogenase in responses to low temperatures .
properties
IUPAC Name |
dipotassium;[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P.2K/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;/h1,3-6,8-11H,2H2,(H2,12,13,14);;/q;2*+1/p-2/t3-,4+,5+,6+;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHWCIODKVRLNE-FAOVPRGRSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)OP(=O)([O-])[O-].[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11K2O9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dipotassium glucose-6-phosphate | |
CAS RN |
5996-17-8 | |
Record name | Glucose 6-(dipotassium phosphate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005996178 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Glucose, 6-(dihydrogen phosphate), potassium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Glucose 6-(dipotassium phosphate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.306 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIPOTASSIUM GLUCOSE-6-PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZW95F4360 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.